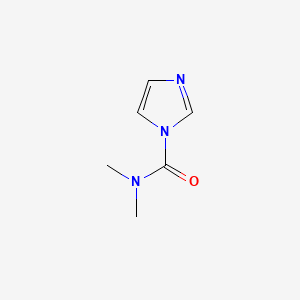

N,N-dimethyl-1H-imidazole-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylimidazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-8(2)6(10)9-4-3-7-5-9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLTWJREEUSJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1C=CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220117 | |

| Record name | 1H-Imidazole-1-carboxamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69829-55-6 | |

| Record name | 1H-Imidazole-1-carboxamide, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069829556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-1-carboxamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,N-Dimethyl-1H-imidazole-1-carboxamide (CAS 69829-55-6): A Definitive Guide to Properties, Mechanistic Reactivity, and Applications in Drug Discovery

Executive Summary

In the landscape of modern synthetic and medicinal chemistry, the precise installation of functional groups is paramount to modulating a drug candidate's pharmacokinetic and pharmacodynamic profile. N,N-dimethyl-1H-imidazole-1-carboxamide (CAS 69829-55-6), frequently referred to as 1-(dimethylcarbamoyl)imidazole, has emerged as a highly versatile and efficient dimethylcarbamoylating reagent[1].

Historically, the installation of a dimethylcarbamoyl moiety relied heavily on dimethylcarbamoyl chloride—a highly toxic, corrosive, and volatile reagent with known carcinogenic properties. N,N-dimethyl-1H-imidazole-1-carboxamide circumvents these severe safety liabilities while offering superior chemoselectivity and milder reaction conditions. By leveraging the excellent leaving-group capability of the imidazole ring, this reagent allows researchers to seamlessly synthesize complex dimethylamides and dimethylcarbamates, which are critical pharmacophores in the development of modern therapeutics.

Physicochemical Profiling & Structural Dynamics

To effectively utilize N,N-dimethyl-1H-imidazole-1-carboxamide, one must understand its fundamental physical properties and electronic structure. The compound exists as a crystalline solid that decomposes near its melting point, necessitating careful storage under inert, anhydrous conditions.

Quantitative Physicochemical Data

| Property | Value | Causality / Implication for Handling |

| CAS Registry Number | 69829-55-6 | Unique identifier for procurement and safety tracking[1]. |

| Molecular Formula | C6H9N3O | Indicates a high nitrogen-to-carbon ratio, contributing to its reactivity[1]. |

| Molecular Weight | 139.16 g/mol | Low molecular weight facilitates high atom economy in synthetic steps[2]. |

| Melting Point | 36-37 °C (decomp) | Thermal instability at elevated temperatures; requires refrigeration for long-term storage[2]. |

| Boiling Point | 233.9 °C (Predicted) | High predicted BP reflects strong intermolecular dipole interactions, though it decomposes before boiling[2]. |

| Appearance | White to off-white solid / oil | Can melt into a viscous oil at ambient room temperatures; handle in a temperature-controlled environment. |

Electronic Activation and Reactivity

The core reactivity of CAS 69829-55-6 stems from the cross-conjugation of the carbonyl group. The lone pair on the dimethylamine nitrogen donates electron density into the carbonyl, while the imidazole ring acts as a potent electron-withdrawing group via induction. Upon nucleophilic attack at the carbonyl carbon, the C-N(imidazole) bond is cleaved. The thermodynamic driving force of this reaction is the expulsion of the imidazolide anion, which is highly stabilized by aromatic resonance.

Mechanistic Pathways in Synthetic Applications

The primary utility of N,N-dimethyl-1H-imidazole-1-carboxamide is the transfer of the dimethylcarbamoyl group to nucleophiles (alcohols, amines, and thiols) via a nucleophilic acyl substitution mechanism.

Figure 1: Mechanistic pathway of nucleophilic acyl substitution using CAS 69829-55-6.

Application in Drug Discovery

The dimethylcarbamoyl group is a privileged motif in medicinal chemistry. It modulates lipophilicity (LogP), acts as a robust hydrogen bond acceptor, and is highly resistant to enzymatic cleavage by esterases.

-

Diabetes Therapeutics: Modifying heterocyclic scaffolds with dimethylcarbamoyl and imidazole groups has been proven to significantly enhance Dipeptidyl Peptidase-4 (DPP-4) inhibitory effects, a primary mechanism of action for modern Type 2 diabetes medications[3].

-

Neurological Agents: The reagent has been explicitly utilized to synthesize N-substituted imidazole derivatives, such as 4-benzyl-1-(N,N-dimethylcarbamoyl)imidazole, which exhibit potent anti-hypoxia and anti-brain-ischemia properties[4].

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation checks. The following methodology for the dimethylcarbamoylation of a primary amine or alcohol is designed to ensure high yield through mechanistic causality.

Protocol: Dimethylcarbamoylation of Sterically Hindered Alcohols/Amines

1. System Preparation (Anhydrous Validation)

-

Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

-

Causality: CAS 69829-55-6 is highly moisture-sensitive. Ambient water acts as a competing nucleophile, irreversibly hydrolyzing the reagent into dimethylamine, carbon dioxide, and imidazole.

2. Substrate Solvation & Reagent Addition

-

Action: Dissolve the nucleophilic substrate (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M concentration). Cool the system to 0 °C. Add N,N-dimethyl-1H-imidazole-1-carboxamide (1.2 to 1.5 eq) dropwise or in small portions.

-

Causality: Cooling suppresses exothermic side reactions. A slight stoichiometric excess of the reagent compensates for any trace moisture in the system.

3. Catalytic Activation

-

Action: Add 4-Dimethylaminopyridine (DMAP) (0.1 to 0.2 eq). Allow the reaction to warm to 25 °C and stir for 4–12 hours.

-

Causality: DMAP is strictly required for sterically hindered substrates. DMAP acts as a nucleophilic acyl transfer catalyst; it attacks the reagent, expelling imidazole, and forms a highly electrophilic N-dimethylcarbamoylpyridinium intermediate. This intermediate is vastly more reactive toward sluggish nucleophiles than the parent reagent.

4. In-Process Monitoring (Self-Validation)

-

Action: Monitor via TLC (Thin Layer Chromatography) or LC-MS.

-

Causality: Disappearance of the starting material validates the catalytic cycle's efficiency. If the reaction stalls, an additional 0.05 eq of DMAP can re-initiate the stalled tetrahedral intermediate collapse.

5. Aqueous Workup & Purification

-

Action: Quench the reaction with saturated aqueous NH4Cl. Extract with DCM (3x). Wash the combined organic layers with 1M HCl, followed by brine.

-

Causality: The primary byproduct is imidazole. Imidazole is highly water-soluble and easily protonated by the mild HCl wash, partitioning it entirely into the aqueous phase, leaving the pure dimethylcarbamate/urea product in the organic layer.

Figure 2: Standardized experimental workflow for dimethylcarbamoylation under anhydrous conditions.

Comparative Reagent Analysis

To justify the selection of CAS 69829-55-6 over traditional reagents, we must evaluate its operational parameters against industry standards.

| Feature | N,N-dimethyl-1H-imidazole-1-carboxamide | Dimethylcarbamoyl Chloride | N,N'-Carbonyldiimidazole (CDI) |

| Transferred Group | Dimethylcarbamoyl | Dimethylcarbamoyl | Carbonyl (C=O) |

| Byproduct | Imidazole (Benign, water-soluble) | HCl gas (Corrosive, toxic) | Imidazole + CO2 |

| Toxicity Profile | Moderate (Irritant) | Severe (Known Carcinogen) | Moderate (Irritant) |

| Handling | Benchtop (with inert gas) | Fume hood only, highly restricted | Benchtop (with inert gas) |

| Reactivity | Moderate (Often requires DMAP) | Extremely High | High |

References

1.[1] Title: CAS NO. 69829-55-6 | 1H-Imidazole-1-carboxamide,N,N-dimethyl-(9CI) | Source: Local Pharma Guide | URL: 2.[2] Title: 1H-Imidazole-1-carboxamide,N,N-dimethyl-(9CI) CAS#: 69829-55-6 | Source: ChemicalBook | URL: 3.[3] Title: Dipeptidyl peptidase IV inhibitors as a potential target for diabetes: patent review (2015-2018) | Source: Taylor & Francis Online | URL: 4.[4] Title: US4973588A - Imidazole derivatives having anti-hypoxia properties | Source: Google Patents | URL:

Sources

- 1. CAS NO. 69829-55-6 | 1H-Imidazole-1-carboxamide,N,N-dimethyl-(9CI) | C6H9N3O [localpharmaguide.com]

- 2. 1H-Imidazole-1-carboxamide,N,N-dimethyl-(9CI) CAS#: 69829-55-6 [m.chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. US4973588A - Imidazole derivatives having anti-hypoxia properties - Google Patents [patents.google.com]

A Comparative Toxicological Assessment: The Known Hazards of Dimethylcarbamoyl Chloride vs. the Data Deficit of N,N-dimethyl-1H-imidazole-1-carboxamide

Abstract

In the landscape of chemical synthesis, the choice of reagents is a critical decision point, balancing reactivity and efficacy against potential toxicological risks. Dimethylcarbamoyl chloride (DMCC) is a widely utilized reagent for the introduction of a dimethylcarbamoyl moiety, but its use is fraught with significant, well-documented health hazards, including probable human carcinogenicity.[1][2] As industries seek safer alternatives, compounds like N,N-dimethyl-1H-imidazole-1-carboxamide (DMCIm) have emerged as potential replacements due to their analogous reactive capabilities. This technical guide provides an in-depth analysis of the known toxicological profile of DMCC and contrasts it with the profound lack of available safety data for DMCIm. We will delineate the mechanistic underpinnings of DMCC's toxicity, present a clear summary of its hazardous properties, and propose a rigorous, multi-tiered experimental workflow to characterize the toxicological profile of DMCIm. This document is intended for researchers, chemists, and drug development professionals to inform safer laboratory practices and guide future research priorities.

Introduction: The Need for Safer Carbamoylating Agents

Carbamoylation is a fundamental transformation in the synthesis of a vast array of pharmaceuticals, pesticides, and specialty chemicals.[2][3][4] The efficiency of the carbamoylating agent is paramount. Dimethylcarbamoyl chloride (DMCC) has long been a reagent of choice due to its high reactivity. However, this reactivity is indiscriminate, extending to biological macromolecules and resulting in a severe toxicity profile. The International Agency for Research on Cancer (IARC) has classified DMCC as a Group 2A agent, "probably carcinogenic to humans," based on sufficient evidence in animal studies.[1][2] This classification, coupled with its acute toxicity and corrosive nature, necessitates stringent handling precautions and drives the search for safer alternatives.[3][4][5]

N,N-dimethyl-1H-imidazole-1-carboxamide (DMCIm) represents one such potential alternative. By replacing the highly reactive and poor leaving group (chloride) of DMCC with a more stable imidazole leaving group, it is hypothesized that DMCIm may offer a more controlled reactivity profile, potentially translating to a more favorable toxicological outcome. However, this hypothesis remains untested, as there is a notable absence of published, in-depth toxicological studies for DMCIm.

This guide will first establish a comprehensive baseline by detailing the toxicity of DMCC. It will then highlight the structural differences with DMCIm and outline the critical toxicological assays required to fill the existing data gap and enable a true, evidence-based comparison.

Comparative Chemical Structures

The fundamental difference in the potential reactivity and subsequent biological activity of these two compounds lies in their leaving groups. DMCC possesses a chloride ion, whereas DMCIm utilizes an imidazole ring.

Caption: Chemical structures of DMCC and DMCIm.

In-Depth Toxicological Profile of Dimethylcarbamoyl Chloride (DMCC)

The toxicity of DMCC is well-documented across acute, chronic, and carcinogenic endpoints. It is a direct-acting alkylating agent, meaning it does not require metabolic activation to exert its genotoxic effects.[1][2]

Mechanism of Toxicity: Electrophilic Attack

The core mechanism of DMCC's toxicity is its function as a potent electrophile. The electron-withdrawing carbonyl group and the chlorine atom create a highly electrophilic carbon center. This allows DMCC to readily react with biological nucleophiles, such as the nitrogen and oxygen atoms in DNA bases and amino acid residues in proteins.[6][7] This covalent modification (alkylation) of critical cellular macromolecules can disrupt their function, leading to cytotoxicity, mutagenicity, and ultimately, carcinogenicity.[1][2]

Caption: Proposed toxic mechanism of DMCC.

Acute Toxicity & Irritation

DMCC poses an immediate threat upon exposure. It is corrosive and causes severe irritation and burns to the skin and eyes upon contact.[5][8] Inhalation is a primary route of occupational exposure and can irritate the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath.[5][9] High acute exposure can damage the mucous membranes of the respiratory tract.[10]

Table 1: Acute Toxicity Data for Dimethylcarbamoyl Chloride (DMCC)

| Parameter | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 1,000 - 1,170 mg/kg | [11][12][13] |

| LC50 | Rat | Inhalation | 180 ppm / 6 hr | [11][13] |

Genotoxicity & Mutagenicity

As a direct-acting alkylating agent, DMCC shows a wide spectrum of genotoxic activity.[1][2] It has been shown to be mutagenic in bacterial assays (Ames test) and to induce micronuclei in the bone marrow cells of mice treated in vivo.[1][14] This ability to directly alter genetic material is the mechanistic basis for its carcinogenicity.

Carcinogenicity

The most significant long-term hazard of DMCC is its carcinogenicity. The National Toxicology Program (NTP) reasonably anticipates it to be a human carcinogen.[15] IARC classifies it as "probably carcinogenic to humans" (Group 2A).[1][2] This is based on inadequate evidence in humans but sufficient evidence in experimental animals.[1][2][14]

-

Inhalation: Studies in rats and hamsters exposed via inhalation showed a high incidence of malignant tumors in the nasal cavity.[1][8][14][15]

-

Dermal/Injection: Skin application and subcutaneous injection in mice produced local tumors, such as papillomas, carcinomas, and sarcomas.[1][15]

N,N-dimethyl-1H-imidazole-1-carboxamide (DMCIm): A Profile Defined by a Data Void

In stark contrast to DMCC, a thorough search of scientific literature and toxicological databases reveals no specific, publicly available studies on the acute toxicity, skin/eye irritation, genotoxicity, or carcinogenicity of N,N-dimethyl-1H-imidazole-1-carboxamide. Safety Data Sheets (SDS) from suppliers for analogous but distinct compounds, such as N-methoxy-N-methyl-1H-imidazole-1-carboxamide, indicate hazards like skin and eye irritation, but this data cannot be directly extrapolated to DMCIm.[16]

From a chemical standpoint, the imidazole moiety in DMCIm is a better leaving group than the chloride in DMCC. This suggests that DMCIm may be less aggressively reactive than DMCC, potentially reducing its non-specific reactivity with biological molecules. However, without empirical data, this remains a purely theoretical argument. The potential for the imidazole ring itself or its metabolites to have unique toxicological properties must also be considered.

Proposed Experimental Workflow for Toxicological Characterization of DMCIm

To address the critical data gap for DMCIm and properly evaluate its potential as a safer alternative to DMCC, a systematic toxicological evaluation is imperative. The following tiered approach, based on internationally recognized OECD guidelines, provides a framework for this assessment.

Caption: Tiered experimental workflow for DMCIm.

Tier 1: In Vitro Screening

-

Objective: To determine if DMCIm can cause gene mutations in bacteria. This is a critical screen for genotoxic potential and a direct comparison to a key hazard of DMCC.[17][18][19]

-

Methodology:

-

Strains: A panel of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) strains, which are deficient in histidine or tryptophan synthesis, are selected.

-

Metabolic Activation: The assay is run in parallel with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate). This determines if the parent compound or its metabolites are mutagenic.[17][20]

-

Exposure: Bacteria are exposed to a range of concentrations of DMCIm on agar plates lacking the essential amino acid.

-

Analysis: A positive result is recorded if DMCIm causes a dose-dependent increase in the number of "revertant" colonies (colonies that have mutated and regained the ability to synthesize the amino acid) compared to the negative control.

-

-

Objective: To assess the concentration at which DMCIm causes cell death in a mammalian cell line, providing a baseline for its general toxicity.[21]

-

Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., Balb/c 3T3 or HaCaT) is cultured in 96-well plates.

-

Exposure: Cells are exposed to a serial dilution of DMCIm for a defined period (e.g., 24 hours).

-

MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Analysis: The formazan is solubilized, and the absorbance is read on a plate reader. A decrease in absorbance correlates with a decrease in cell viability, allowing for the calculation of an IC50 (concentration causing 50% inhibition of cell viability).

-

Tier 2: In Vivo Acute Systemic Toxicity

-

Objective: To determine the acute oral toxicity of DMCIm and identify the GHS hazard classification. This method provides robust data while minimizing animal use.[22][23][24]

-

Methodology:

-

Animal Model: The study typically uses a single sex (usually female rats) as they are often slightly more sensitive.[23]

-

Stepwise Dosing: The test is a stepwise procedure using 3 animals per step. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Procedure: The outcome of the first step determines the next step. If mortality is observed, the dose for the next step is lowered. If no mortality occurs, the dose is increased.

-

Observation: Animals are observed for 14 days for signs of toxicity and mortality. Body weight changes are recorded, and a gross necropsy is performed on all animals at the end of the study.[24]

-

Analysis: The results allow for the classification of the substance into one of the GHS categories for acute toxicity.[22]

-

Conclusion and Future Outlook

The toxicological profile of dimethylcarbamoyl chloride (DMCC) is unequivocally severe, defined by its potent genotoxicity and carcinogenicity driven by its high electrophilic reactivity. It serves as a stark example of a useful synthetic reagent whose hazardous properties demand the exploration of safer alternatives.

N,N-dimethyl-1H-imidazole-1-carboxamide (DMCIm) stands as a logical candidate for such an alternative, based on chemical principles that suggest a more controlled reactivity. However, this remains a theoretical advantage in the absence of empirical toxicological data. The current data void makes any direct comparison impossible and precludes the responsible, large-scale adoption of DMCIm.

It is imperative that the scientific community undertakes a systematic evaluation of DMCIm's safety profile. The experimental workflow proposed in this guide, beginning with foundational in vitro assays for genotoxicity and cytotoxicity and progressing to in vivo acute toxicity studies, provides a clear and robust path forward. Only through such rigorous investigation can we determine if DMCIm is a genuinely safer chemical alternative, allowing for informed decisions that protect researchers, consumers, and the environment.

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethylcarbamoyl Chloride. Retrieved from [Link]

-

International Agency for Research on Cancer. (1999). Dimethylcarbamoyl chloride. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 71. Lyon, France: IARC. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Carbamic chloride, dimethyl-: Human health tier II assessment. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6598, Dimethylcarbamoyl Chloride. Retrieved from [Link]

-

CPAChem. (n.d.). Safety data sheet: dimethylcarbamoyl chloride. Retrieved from [Link]

-

Inchem.org. (1999). Dimethylcarbamoyl Chloride (IARC Summary & Evaluation, Volume 71, 1999). Retrieved from [Link]

-

Slideshare. (n.d.). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]

-

National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition: Dimethylcarbamoyl Chloride. Retrieved from [Link]

-

Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-136. Retrieved from [Link]

-

Academia.edu. (n.d.). OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from [Link]

-

National Institute of Biology, Slovenia. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Dimethylcarbamoyl Chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylcarbamoyl chloride. Retrieved from [Link]

-

TTS Laboratuvar Hizmetleri. (n.d.). AMES Test – OECD 471. Retrieved from [Link]

-

National Toxicology Program. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development. (n.d.). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

-

International Agency for Research on Cancer. (1987). Dimethylcarbamoyl chloride. IARC Monographs Supplement 7. Retrieved from [Link]

-

Sakurada, K., et al. (2010). In vitro cytotoxicity assay to evaluate the toxicity of an electrophilic reactive metabolite using glutathione-depleted rat primary cultured hepatocytes. Journal of Toxicological Sciences, 35(6), 863-873. Retrieved from [Link]

-

Scantox. (n.d.). GLP OECD 471 Ames Test with Enhanced Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Ames test. Retrieved from [Link]

-

Gentronix. (n.d.). OECD 471: Ames Test. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12420700, N-methyl-1H-imidazole-1-carboxamide. Retrieved from [Link]

-

All About Drugs. (2017). Dimethylcarbamoyl Chloride, a known carcinogen. Retrieved from [Link]

-

JRC Publications Repository. (n.d.). The Use of Chemical Reactivity Assays in Toxicity Prediction. Retrieved from [Link]

-

Tang, J. Y. M., et al. (2012). In vitro bioassay for reactive toxicity towards proteins implemented for water quality monitoring. Environmental Science: Processes & Impacts, 14(5), 879-886. Retrieved from [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

Genotoxic and aneugenic properties of an imidazole derivative - UNLP. (n.d.). Retrieved from [Link]

-

Lin, D., et al. (2007). Protein Damage by Reactive Electrophiles: Targets and Consequences. Chemical Research in Toxicology, 20(12), 1785-1803. Retrieved from [Link]

-

Haz-Map. (n.d.). Dimethyl carbamoyl chloride - Hazardous Agents. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 1H-Imidazole, 1-methyl- - Evaluation statement. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). N,N-Dimethyl-1H-imidazole-1-sulfonamide - Exposure Predictions. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). N,N-Dimethyl-1H-imidazole-1-sulfonamide - Cancer. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2,4-dimethyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2,4-dimethyl- - Substance Details. Retrieved from [Link]

-

PubChemLite. (n.d.). N,n-dimethyl-1h-imidazole-1-carboxamide (C6H9N3O). Retrieved from [Link]

Sources

- 1. Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Dimethylcarbamoyl Chloride (IARC Summary & Evaluation, Volume 71, 1999) [inchem.org]

- 3. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]

- 4. Dimethylcarbamoyl Chloride, a known carcinogen – All About Drugs [allfordrugs.com]

- 5. nj.gov [nj.gov]

- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. epa.gov [epa.gov]

- 10. Dimethylcarbamoyl chloride | 79-44-7 [chemicalbook.com]

- 11. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cpachem.com [cpachem.com]

- 13. fishersci.com [fishersci.com]

- 14. publications.iarc.who.int [publications.iarc.who.int]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. N-甲氧基-N-甲基-1H-咪唑-1-羧酰胺 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 17. ttslaboratuvar.com [ttslaboratuvar.com]

- 18. Ames test - Wikipedia [en.wikipedia.org]

- 19. gentronix.co.uk [gentronix.co.uk]

- 20. scantox.com [scantox.com]

- 21. kosheeka.com [kosheeka.com]

- 22. ijrap.net [ijrap.net]

- 23. (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method [academia.edu]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Solubility of N,N-dimethyl-1H-imidazole-1-carboxamide in organic solvents

An In-Depth Technical Guide to the Solubility of N,N-dimethyl-1H-imidazole-1-carboxamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N,N-dimethyl-1H-imidazole-1-carboxamide in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust framework for predicting and experimentally determining its solubility. By dissecting the molecule's structural and physicochemical properties, we apply fundamental principles of solubility to forecast its behavior in a range of common organic solvents. Furthermore, this document offers detailed, field-proven experimental protocols for the precise measurement of solubility, ensuring researchers can generate reliable and reproducible data. This guide is intended to be an essential resource for scientists and professionals working with this and structurally related compounds in pharmaceutical development, chemical synthesis, and other research applications.

Introduction to N,N-dimethyl-1H-imidazole-1-carboxamide

N,N-dimethyl-1H-imidazole-1-carboxamide is a derivative of imidazole, a five-membered heterocyclic aromatic compound.[1] The imidazole nucleus is a significant structural motif in a vast array of biologically active molecules and is a cornerstone in medicinal chemistry.[1][2] The subject compound features a dimethylcarboxamide group attached to one of the nitrogen atoms of the imidazole ring. This substitution pattern imparts specific physicochemical properties that dictate its behavior in solution, a critical consideration for its synthesis, purification, formulation, and application in various chemical and biological systems.[2] Understanding the solubility of N,N-dimethyl-1H-imidazole-1-carboxamide is paramount for its effective utilization in drug discovery and process chemistry.

Molecular Structure:

-

IUPAC Name: N,N-dimethyl-1H-imidazole-1-carboxamide

-

Key Structural Features:

-

An aromatic imidazole ring, which is polar.

-

A tertiary amide (dimethylcarboxamide) group, which is also polar and can act as a hydrogen bond acceptor.

-

The absence of an N-H bond on the imidazole ring, which means it cannot act as a hydrogen bond donor in its neutral form.[5]

-

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like."[6] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another.[6] The primary intermolecular forces at play for N,N-dimethyl-1H-imidazole-1-carboxamide are dipole-dipole interactions and the potential for hydrogen bonding.

2.1 Polarity

The polarity of both the solute (N,N-dimethyl-1H-imidazole-1-carboxamide) and the solvent is the most critical factor in determining solubility.

-

Solute Polarity: The presence of the imidazole ring and the dimethylcarboxamide group makes N,N-dimethyl-1H-imidazole-1-carboxamide a polar molecule. The nitrogen and oxygen atoms create a significant dipole moment.

-

Solvent Polarity: Organic solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: (e.g., methanol, ethanol) These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethylformamide) These solvents are polar but lack an O-H or N-H bond, so they can only act as hydrogen bond acceptors.

-

Non-polar Solvents: (e.g., hexane, toluene) These solvents have low dielectric constants and are composed of molecules with minimal dipole moments.

-

2.2 Hydrogen Bonding

Hydrogen bonding is a strong type of dipole-dipole interaction that significantly influences solubility.

-

N,N-dimethyl-1H-imidazole-1-carboxamide: The carbonyl oxygen of the carboxamide group and the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen atom attached to a highly electronegative atom, so it cannot act as a hydrogen bond donor.

-

Solvent Interactions:

-

In polar protic solvents , the solvent can donate a hydrogen bond to the oxygen or nitrogen atoms of the solute, leading to strong solute-solvent interactions and favorable solubility.

-

In polar aprotic solvents , while hydrogen bonding from the solvent is not possible, strong dipole-dipole interactions can still occur, promoting solubility.

-

In non-polar solvents , the lack of significant dipole-dipole interactions or hydrogen bonding between the polar solute and the non-polar solvent will likely result in poor solubility.

-

Predicted Solubility Profile of N,N-dimethyl-1H-imidazole-1-carboxamide

Based on the theoretical principles outlined above, a qualitative prediction of the solubility of N,N-dimethyl-1H-imidazole-1-carboxamide in various organic solvents can be made.

| Solvent Class | Example Solvents | Predicted Solubility | Justification |

| Polar Protic | Methanol, Ethanol | Likely Soluble | Strong potential for hydrogen bonding between the solvent (donor) and the solute (acceptor), as well as strong dipole-dipole interactions.[7] |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | Strong dipole-dipole interactions between the polar solute and the polar aprotic solvent. Solvents like DMF and DMSO are excellent solvents for a wide range of polar organic molecules.[8] |

| Moderately Polar | Dichloromethane (DCM), Chloroform | Likely Soluble | These solvents are capable of dissolving a wide range of organic compounds due to their moderate polarity.[7] |

| Non-polar | Hexane, Toluene, Diethyl Ether | Likely Insoluble / Sparingly Soluble | The significant mismatch in polarity between the polar solute and the non-polar solvent results in weak solute-solvent interactions compared to the solute-solute and solvent-solvent interactions.[7] |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard gravimetric method for determining the solubility of a solid compound in an organic solvent.[9]

4.1 Objective

To determine the concentration of a saturated solution of N,N-dimethyl-1H-imidazole-1-carboxamide in a specific organic solvent at a given temperature.

4.2 Materials and Equipment

-

N,N-dimethyl-1H-imidazole-1-carboxamide (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Glassware (beakers, volumetric flasks)

-

Oven or vacuum oven

4.3 Experimental Workflow

Caption: Experimental workflow for the gravimetric determination of solubility.

4.4 Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of N,N-dimethyl-1H-imidazole-1-carboxamide to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath.

-

Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the undissolved solid settle.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed container.

-

Weigh the container with the filtered solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the container using a gentle stream of nitrogen, an oven, or a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once all the solvent has been removed, weigh the container again to determine the mass of the dissolved solid.

-

-

Calculation:

-

Mass of dissolved solute = (Mass of container with solid residue) - (Mass of empty container)

-

Mass of solvent = (Mass of container with solution) - (Mass of container with solid residue)

-

Solubility can then be expressed in various units, such as:

-

g/L = (Mass of dissolved solute in g) / (Volume of solution withdrawn in L)

-

g/100g solvent = [(Mass of dissolved solute in g) / (Mass of solvent in g)] * 100

-

-

Factors Influencing Solubility

5.1 Temperature

The solubility of a solid in a liquid is generally dependent on temperature. For most organic compounds, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid. It is crucial to control the temperature accurately during solubility measurements.

5.2 Crystalline Form (Polymorphism)

Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will typically have the lowest solubility. It is important to characterize the solid form of N,N-dimethyl-1H-imidazole-1-carboxamide being used in solubility studies.

Thermodynamic Insights into the Dissolution Process

The dissolution of a solid in a liquid can be described by thermodynamic principles, specifically the change in Gibbs free energy (ΔG_sol).

Caption: Thermodynamic cycle of the dissolution process.

-

Gibbs Free Energy of Solution (ΔG_sol): For dissolution to be spontaneous, ΔG_sol must be negative. It is related to the enthalpy and entropy of solution by the equation: ΔG_sol = ΔH_sol - TΔS_sol.

-

Enthalpy of Solution (ΔH_sol): This is the net heat change during dissolution. It involves two main steps:

-

Lattice Energy (Endothermic): Energy required to break the bonds holding the solid crystal lattice together.

-

Solvation Energy (Exothermic): Energy released when the solute molecules are surrounded by solvent molecules.

-

-

Entropy of Solution (ΔS_sol): This is the change in disorder. The dissolution of an ordered solid into a disordered solution usually results in an increase in entropy (ΔS_sol > 0).

The interplay of these thermodynamic quantities determines the extent of solubility.[10][11][12][13][14]

Conclusion

While specific, published quantitative solubility data for N,N-dimethyl-1H-imidazole-1-carboxamide is scarce, a strong predictive understanding of its behavior in various organic solvents can be achieved through the application of fundamental chemical principles. Its polar nature suggests good solubility in polar protic and polar aprotic solvents, and poor solubility in non-polar solvents. This guide provides the theoretical foundation and a detailed, practical experimental protocol for researchers to accurately and reliably determine the solubility of this compound, thereby facilitating its effective use in research and development.

References

-

Alinezhad, V., et al. (2025, October 23). Recent Advances in the Synthesis and Applications of Imidazole Derivatives. ResearchGate. [Link]

-

Grimmett, M. R. (n.d.). Product Class 3: Imidazoles. Science of Synthesis. [Link]

-

Hanna, L. E., & Reisman, S. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197. [Link]

-

Local Pharma Guide. (n.d.). 1H-Imidazole-1-carboxamide,N,N-dimethyl-(9CI). Retrieved February 22, 2024, from [Link]

-

Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Heterocyclic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). N-methyl-1H-imidazole-1-carboxamide. PubChem. Retrieved February 22, 2024, from [Link]

-

PubChemLite. (n.d.). N,n-dimethyl-1h-imidazole-1-carboxamide (C6H9N3O). Retrieved February 22, 2024, from [Link]

-

Quora. (2017, June 24). How to determine the solubility of organic compounds. [Link]

-

ResearchGate. (2025, September 20). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. [Link]

-

Rohani, S. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of Pharmaceutical Sciences, 95(4), 843-852. [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved February 22, 2024, from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Various Authors. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling, 65(8), 4043-4056. [Link]

-

Various Authors. (2025). Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. European Journal of Pharmaceutical Sciences, 183, 107338. [Link]

-

Various Authors. (2025). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. Pharmaceutical Sciences, 31(2), 187-194. [Link]

-

Various Authors. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Various Authors. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. CAS NO. 69829-55-6 | 1H-Imidazole-1-carboxamide,N,N-dimethyl-(9CI) | C6H9N3O [localpharmaguide.com]

- 4. PubChemLite - N,n-dimethyl-1h-imidazole-1-carboxamide (C6H9N3O) [pubchemlite.lcsb.uni.lu]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chem.ws [chem.ws]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

A Comprehensive Safety and Handling Guide for N,N-dimethyl-1H-imidazole-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the safe handling, storage, and disposal of N,N-dimethyl-1H-imidazole-1-carboxamide (CAS No. 69829-55-6). In the absence of a publicly available, verified Safety Data Sheet (SDS) for this specific compound, this guide has been constructed by synthesizing data from structurally analogous imidazole derivatives. The information herein is intended to provide a robust safety framework for laboratory personnel. All procedures should be conducted with the utmost caution and in conjunction with a thorough risk assessment specific to the planned experimental work.

Section 1: Chemical Identification and Properties

N,N-dimethyl-1H-imidazole-1-carboxamide is a member of the imidazole carboxamide family. Its core structure consists of an imidazole ring with a dimethylcarboxamide group attached to one of the nitrogen atoms.

| Property | Data | Source |

| Chemical Name | N,N-dimethyl-1H-imidazole-1-carboxamide | - |

| CAS Number | 69829-55-6 | [1][2] |

| Molecular Formula | C6H9N3O | [2][3] |

| Molecular Weight | 139.16 g/mol | [2] |

| Predicted XlogP | -0.3 | [3] |

| SMILES | CN(C)C(=O)N1C=CN=C1 | [3] |

Section 2: Hazard Identification and Assessment

Based on the hazard profiles of structurally similar compounds, such as N-methyl-1H-imidazole-1-carboxamide and other imidazole derivatives, N,N-dimethyl-1H-imidazole-1-carboxamide should be handled as a hazardous substance.[4] The primary anticipated hazards are:

-

Acute Oral Toxicity : Likely harmful if swallowed.[4]

-

Skin Corrosion/Irritation : Expected to cause skin irritation and potentially burns with prolonged contact.[4]

-

Serious Eye Damage/Irritation : Poses a significant risk of serious eye irritation or damage.[4]

-

Respiratory Tract Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[4]

GHS Hazard Pictogram (Postulated):

Caption: Postulated GHS07 Exclamation Mark pictogram for harmful, irritant, or sensitizing hazards.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential when working with N,N-dimethyl-1H-imidazole-1-carboxamide. The following workflow outlines the critical steps for safe handling.

Caption: Experimental workflow for handling N,N-dimethyl-1H-imidazole-1-carboxamide.

Engineering Controls

All work with N,N-dimethyl-1H-imidazole-1-carboxamide, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] An emergency eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles that could cause serious eye damage.[5] |

| Hand Protection | Nitrile gloves (inspect for pinholes before use). | Provides a barrier against skin contact, which can cause irritation or burns.[5] |

| Body Protection | A flame-resistant laboratory coat. | Protects against accidental spills and contamination of personal clothing. |

| Respiratory Protection | Generally not required when working in a fume hood. For situations with a high risk of aerosolization, consult with your institution's environmental health and safety department. | A fume hood provides primary respiratory protection.[5] |

Section 4: First-Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6] |

| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[7] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6] |

Section 5: Fire-Fighting Measures

While specific flammability data is unavailable, related compounds may be combustible.

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Hazardous Combustion Products : Thermal decomposition may produce toxic fumes, including carbon oxides and nitrogen oxides.[9]

-

Fire-Fighting Procedures : Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Section 6: Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate : Clear the immediate area of all personnel.

-

Ventilate : Ensure the fume hood is operating correctly.

-

Contain : For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material.

-

Collect : Place the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

-

Report : Report the incident to your supervisor and environmental health and safety department.

Section 7: Storage and Incompatibility

Proper storage is essential to maintain the stability and integrity of N,N-dimethyl-1H-imidazole-1-carboxamide and to prevent hazardous reactions.

-

Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Some sources suggest refrigeration.[9]

-

Incompatible Materials : Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]

Section 8: Stability and Reactivity

-

Reactivity : Imidazole derivatives can be reactive with a variety of compounds. Avoid contact with incompatible materials.

-

Chemical Stability : Assumed to be stable under recommended storage conditions.[8]

-

Hazardous Decomposition Products : As mentioned, thermal decomposition can release hazardous gases.[9]

Section 9: Toxicological Information

No specific toxicological data is available for N,N-dimethyl-1H-imidazole-1-carboxamide. The information below is extrapolated from related compounds.

-

Acute Toxicity : Harmful if swallowed.[4] The oral LD50 for the related compound 1-methylimidazole is approximately 1144 mg/kg in rats.[10]

-

Skin Corrosion/Irritation : Causes skin irritation.[4]

-

Serious Eye Damage/Irritation : Causes serious eye irritation.[4]

-

Carcinogenicity : Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[8]

Section 10: Disposal Considerations

All waste containing N,N-dimethyl-1H-imidazole-1-carboxamide must be treated as hazardous waste.

-

Waste Disposal : Dispose of in accordance with all applicable federal, state, and local environmental regulations.[5]

-

Container Disposal : Do not reuse empty containers. Dispose of as unused product.[8]

References

-

University of Washington. (n.d.). Standard Operating Procedure: Imidazole. Retrieved from [Link]

-

Capot Chemical. (n.d.). N,N-Dimethyl-1H-imidazole-1-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-1H-imidazole-1-carboxamide. Retrieved from [Link]

- Hanna, L. E., & Reisman, S. E. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197.

-

University of Washington. (2025, February 28). Standard Operating Procedure: Imidazole. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). N,N-DIETHYL-1H-IMIDAZOLE-1-CARBOXAMIDE. Retrieved from [Link]

-

CRC Industries. (2020, March 28). Safety Data Sheet: 3-36® Multi-Purpose Lubricant & Corrosion Inhibitor. Retrieved from [Link]

-

Australian Government Department of Health. (2022, January 14). Evaluation statement: 1H-Imidazole, 1-methyl-. Retrieved from [Link]

-

PubChemLite. (n.d.). N,n-dimethyl-1h-imidazole-1-carboxamide. Retrieved from [Link]

-

Mayr's Database of Reactivity Parameters. (n.d.). N-Nucleophiles. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). N,N-Dimethyl-1H-imidazole-1-sulfonamide - Exposure: Exposure Predictions. Retrieved from [Link]

-

Capot Chemical. (2008, November 4). MSDS of N,N-Dimethyl imidazole-1-sulfonamide. Retrieved from [Link]

Sources

- 1. 69829-55-6 | N,N-Dimetil-1H-imidazol-1-carboxamida | N,N-Dimethyl-1H-imidazole-1-carboxamide - Capot Químico [capotchem.com]

- 2. 69829-55-6|N,N-Dimethyl-1H-imidazole-1-carboxamide|BLD Pharm [bldpharm.com]

- 3. PubChemLite - N,n-dimethyl-1h-imidazole-1-carboxamide (C6H9N3O) [pubchemlite.lcsb.uni.lu]

- 4. N-methyl-1H-imidazole-1-carboxamide | C5H7N3O | CID 12420700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. faculty.washington.edu [faculty.washington.edu]

- 6. fishersci.com [fishersci.com]

- 7. aaronchem.com [aaronchem.com]

- 8. capotchem.cn [capotchem.cn]

- 9. fishersci.at [fishersci.at]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

N,N-Dimethyl-1H-imidazole-1-carboxamide: A Safer, High-Fidelity Reagent for Carbamoylation

[1]

Executive Summary

N,N-Dimethyl-1H-imidazole-1-carboxamide (CAS: 69829-55-6) represents a critical evolution in carbamoylation methodology, offering a safer, non-lachrymatory alternative to the traditional, carcinogenic dimethylcarbamoyl chloride (DMCC) .[1]

This guide details the synthesis, mechanistic principles, and application of this reagent.[1][2] Unlike DMCC, which functions purely through high electrophilicity at the cost of safety, the imidazole-carboxamide derivative leverages the "imidazolium effect" —a tunable reactivity profile that allows for the selective functionalization of amines, phenols, and thiols.[1] It can be isolated as a stable solid or generated in situ via 1,1'-carbonyldiimidazole (CDI) , making it a versatile tool for medicinal chemistry and green process development.[1]

Chemical Profile & Properties[3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | N,N-Dimethyl-1H-imidazole-1-carboxamide |

| Synonyms | 1-(Dimethylcarbamoyl)imidazole; 1-Imidazole-N,N-dimethylcarboxamide |

| CAS Number | 69829-55-6 |

| Molecular Formula | C₆H₉N₃O |

| Molecular Weight | 139.15 g/mol |

| Physical State | White to off-white crystalline solid or oil (depending on purity/temp) |

| Solubility | Soluble in DCM, THF, MeCN, DMF; Water soluble (hydrolyzes slowly) |

| Stability | Stable at room temperature under inert atmosphere.[1][3][4] Hygroscopic. |

Mechanistic Principles: The Imidazolium Effect[1]

The reagent operates via a nucleophilic acyl substitution mechanism. Its utility is defined by two distinct reactivity modes: Neutral and Cationic (Activated) .

Mode A: Neutral Reactivity

In its neutral form, the imidazole ring acts as a moderate leaving group (

Mode B: Cationic Activation (The Imidazolium Effect)

For sterically hindered or weak nucleophiles, the reagent can be activated by N-alkylation (typically with Methyl Iodide, MeI) to form the 1-(dimethylcarbamoyl)-3-methylimidazolium salt.[1] This converts the leaving group from a neutral imidazole to a positively charged imidazolium species, dramatically increasing the electrophilicity of the carbonyl carbon.

Mechanism Diagram

Caption: Dual-mode reactivity showing direct nucleophilic attack vs. alkylation-mediated activation (The Imidazolium Effect).[1]

Synthesis of the Reagent (In-Situ Protocol)

While commercially available, the reagent is most cost-effectively generated in situ from CDI and Dimethylamine hydrochloride . This avoids storing moisture-sensitive reagents and eliminates the need for toxic DMCC.

Experimental Workflow

Reagents:

Protocol:

-

Charge a flame-dried flask with CDI (1.1 equiv) and anhydrous DCM (0.5 M concentration) under nitrogen. Cool to 0°C.[3]

-

Add Dimethylamine HCl (1.0 equiv) in portions to control CO₂ evolution.

-

Add Et₃N (1.2 equiv) dropwise.

-

Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2 hours.

-

Usage: The resulting solution contains N,N-dimethyl-1H-imidazole-1-carboxamide and can be used directly for subsequent carbamoylation steps.[1]

-

Note: For isolation, wash with cold water (3x), dry over Na₂SO₄, and concentrate.[1] The product is stable enough for flash chromatography if needed (DCM/MeOH).

-

Caption: One-pot generation of the reagent from CDI, avoiding the use of carcinogenic carbamoyl chlorides.

Synthetic Applications & Protocols

Application A: Synthesis of O-Aryl Dimethylcarbamates

Used for synthesizing prodrugs or AChE inhibitors (e.g., Neostigmine analogues).[1]

-

Substrate: Phenol derivative (Ar-OH).[1]

-

Conditions: Reagent (1.2 equiv), DBU or K₂CO₃ (1.5 equiv), MeCN, Reflux or Microwave.[1]

-

Protocol:

-

Dissolve phenol in MeCN.

-

Add base (DBU) and N,N-dimethyl-1H-imidazole-1-carboxamide.[1]

-

Heat to 80°C (or reflux) for 4–6 hours.

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove imidazole and DBU), then brine.

-

Yield: Typically >85%.

-

Application B: Synthesis of Carbamoyl Fluorides (Advanced)

Carbamoyl fluorides are stable but reactive intermediates for acyl transfer. This method uses the activated imidazolium salt .

-

Reference: ACS Omega 2025 (See Search Result 1.4).

-

Protocol:

-

Activation: Treat N,N-dimethyl-1H-imidazole-1-carboxamide with Methyl Iodide (MeI, 1.5 equiv) in MeCN at RT for 24h.

-

Precipitation: The imidazolium iodide salt precipitates or is concentrated.

-

Fluorination: Treat the salt with Potassium Fluoride (KF) and 18-Crown-6 in MeCN at elevated temperature.

-

Result: Formation of Dimethylcarbamoyl fluoride.

-

Comparative Analysis: Reagent Selection

| Feature | Dimethylcarbamoyl Chloride (DMCC) | N,N-Dimethyl-1H-imidazole-1-carboxamide |

| Toxicity | High (Carcinogen, Lachrymator) | Low (Irritant, Corrosive) |

| State | Liquid (High Vapour Pressure) | Solid/Oil (Low Vapour Pressure) |

| Reactivity | High (Unselective) | Tunable (Neutral vs. Activated) |

| Byproducts | HCl (Gas) | Imidazole (Neutral solid/solution) |

| Storage | Decomposes in moist air | Stable in desiccator |

Safety & Handling (E-E-A-T)

Although safer than DMCC, this reagent is an irritant and potential corrosive .

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Handling: Use in a fume hood.[5] Wear nitrile gloves and safety glasses.

-

Decontamination: Spills can be treated with aqueous sodium hydroxide (hydrolysis to dimethylamine and imidazole) or simply wiped up with water (water soluble).[1]

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Hygroscopic—store under inert gas if possible.

References

-

Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation. ACS Omega. (2025). Link[1]

-

Mechanisms and consequences of carbamoylation. Nature Reviews Nephrology. (2017). Link

-

One-Pot Synthesis of O-Aryl Carbamates. Synthesis. (2016). Link[1]

-

Organic Syntheses Procedure: N-Methoxy-N-methyl-1H-imidazole-1-carboxamide. Organic Syntheses. (2017).[1][3] Link[1]

-

Safety Data Sheet: 1-(Dimethylcarbamoyl)imidazole. Thermo Fisher Scientific. (2025).[1] Link

A Technical Guide to the Storage Stability of Imidazole-1-Carboxamide Derivatives

Executive Summary

Imidazole-1-carboxamide derivatives are a pivotal class of compounds in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] Their inherent stability is a critical quality attribute that dictates their shelf-life, formulation strategy, and ultimately, their safety and efficacy. This guide provides an in-depth exploration of the factors governing the stability of these molecules. We will dissect the primary degradation pathways—hydrolysis, oxidation, photodegradation, and thermal stress—and present a framework for their systematic evaluation through forced degradation studies. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for assessing and ensuring the stability of imidazole-1-carboxamide derivatives.

The Chemical Foundation of Stability and Degradation

The stability profile of an imidazole-1-carboxamide derivative is intrinsically linked to its molecular architecture. The structure combines a five-membered aromatic imidazole ring with an exocyclic carboxamide group. This combination, while synthetically versatile, presents distinct chemical liabilities that must be understood to predict and mitigate degradation.

-

The Imidazole Moiety: As an electron-rich aromatic heterocycle, the imidazole ring is generally stable to heat and acid/base conditions but is susceptible to electrophilic attack, oxidation, and photodegradation.[3] The lone pair of electrons on the sp2-hybridized nitrogen atom contributes to the ring's aromaticity and its reactivity.[4]

-

The Carboxamide Linkage: The N-acyl imidazole functionality, which defines this class, is essentially an activated amide. This group is significantly more susceptible to nucleophilic attack, particularly hydrolysis, than a standard alkyl or aryl amide.[5][6] The imidazole acts as a good leaving group, facilitating the cleavage of the C-N bond.

These inherent properties give rise to three primary degradation mechanisms that must be rigorously investigated.

Hydrolytic Degradation

Hydrolysis is often the most significant non-photolytic degradation pathway for imidazole-1-carboxamide derivatives in solution. The reaction involves the cleavage of the C-N bond between the carbonyl carbon and the imidazole nitrogen.

-

Mechanism: The rate and outcome of hydrolysis are highly dependent on pH.[7]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the imidazole ring can be protonated. This protonation may influence the electronic properties of the molecule, but the primary mechanism involves the attack of water on the protonated carbonyl group.[5]

-

Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon. This pathway is often more rapid and aggressive than acid-catalyzed hydrolysis. Forced degradation studies on related structures have demonstrated susceptibility to basic hydrolysis.[8][9]

-

Oxidative Degradation

The imidazole ring's electron-rich nature makes it a prime target for oxidative degradation. This can be initiated by atmospheric oxygen (autoxidation), residual peroxides in excipients, or interaction with metal ions.[7]

-

Mechanism: Oxidative degradation can proceed through complex free-radical chain reactions.[7] Studies on daclatasvir, a drug containing an imidazole moiety, revealed that the imidazole is liable to base-mediated autoxidation and can be oxidized by agents like hydrogen peroxide.[8][9] This can lead to the formation of various oxygenated adducts or even ring-opened products. The specific products formed are highly dependent on the oxidant and the reaction conditions.[10]

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy needed to excite the molecule to a higher energy state, leading to photochemical reactions.

-

Mechanism: The imidazole moiety is a known photosensitizer that can generate reactive oxygen species (ROS) upon irradiation.[11] This can initiate a cascade of degradation reactions. Photodegradation of imidazole-containing compounds can be complex, yielding a mixture of products through various pathways, including oxidation and rearrangement.[8] Therefore, protecting these derivatives from light is a critical aspect of storage.

A Framework for Stability Assessment: The Forced Degradation Study

To proactively identify potential stability issues, a forced degradation (or stress testing) study is indispensable. The objective is not to completely destroy the molecule but to induce a target degradation of 5-20%.[7][12] This level of degradation is sufficient to generate and identify potential degradants and establish degradation pathways, which is a key expectation of regulatory bodies like the ICH.[12][13]

A well-designed study provides critical insights for formulation development, packaging selection, and the establishment of storage conditions.[13]

General Workflow for Forced Degradation

The following diagram outlines a systematic approach to conducting a forced degradation study. The causality behind this workflow is to ensure that each stress condition is evaluated independently and that the analytical method used is proven to be "stability-indicating"—that is, capable of resolving the parent compound from all significant degradants.

Caption: Workflow for a comprehensive forced degradation study.

Detailed Experimental Protocols

The protocols described below are designed to be self-validating systems. Each includes a control sample (unstressed) and, for solution studies, a blank (stressed solvent) to ensure that observed peaks are a direct result of compound degradation.

Protocol: Hydrolytic Stability

-

Preparation: Prepare three solutions of the imidazole-1-carboxamide derivative (approx. 1 mg/mL) in:

-

a) 0.1 M Hydrochloric Acid (HCl)

-

b) Purified Water

-

c) 0.1 M Sodium Hydroxide (NaOH)

-

-

Stress Conditions:

-

For the acidic solution (a), heat in a water bath at 60-80°C.

-

For the neutral and basic solutions (b, c), maintain at room temperature. The increased reactivity of the carboxamide under basic conditions often precludes the need for heat.[8]

-

-

Time Points: Withdraw aliquots at initial (t=0), 2, 6, 12, and 24 hours.

-

Sample Quenching: Immediately before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Analysis: Analyze by a stability-indicating HPLC method.

Protocol: Oxidative Stability

-

Preparation: Prepare a solution of the derivative (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture). Add hydrogen peroxide to a final concentration of 3%.

-

Stress Conditions: Store the solution at room temperature, protected from light.

-

Time Points: Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 6, 24 hours) until target degradation is achieved.

-

Analysis: Analyze directly by HPLC after dilution. The presence of H₂O₂ can sometimes interfere with chromatography; if so, dilution is key.

Protocol: Photostability

-

Preparation: Prepare both a solid sample and a solution (approx. 1 mg/mL) of the derivative. Place them in chemically inert, transparent containers.

-

Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

-

Stress Conditions: Expose the samples to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Analysis: After exposure, dissolve the solid sample and analyze both the solution and solid samples alongside their dark controls by HPLC.

Protocol: Thermal Stability

-

Preparation:

-

Solid State: Place the solid powder in a vial.

-

Solution State: Prepare a solution of the derivative (approx. 1 mg/mL) in a suitable solvent.

-

-

Stress Conditions: Place the vials in a calibrated oven at an elevated temperature (e.g., 70-80°C). For solid-state studies, including a condition with high humidity (e.g., 75% RH) can also be informative.[13]

-

Time Points: Sample at appropriate intervals (e.g., 1, 3, 7 days).

-

Analysis: For the solid sample, dissolve in a suitable solvent before analysis. Analyze all samples by HPLC.

Stability-Indicating Analytical Methodology

The cornerstone of any stability study is a validated stability-indicating analytical method (SIAM). High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the most common and robust technique.[14][15]

Protocol: HPLC-UV Method Development

-

Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point.

-

Mobile Phase: Use a gradient elution to ensure separation of the polar degradants from the typically more non-polar parent compound.

-

Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient Program: A typical gradient might run from 5% to 95% Solvent B over 15-20 minutes.

-

Detection: Use a PDA detector to monitor across a range of wavelengths. This helps in identifying peaks that may co-elute and provides spectral information about the degradants.

-

Method Validation: The method must be validated for specificity by analyzing the stressed samples. Peak purity analysis (using the PDA detector) should be performed to ensure the main peak is free from any underlying degradants.

Data Presentation and Interpretation

All quantitative data from the forced degradation study should be summarized in a clear, tabular format for easy comparison.

Table 1: Summary of Forced Degradation Results for a Hypothetical "IMC-X"

| Stress Condition | Duration | % Assay of IMC-X | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradation (%) |

| Control | 24 hr | 99.8 | ND | ND | 0.2 |

| 0.1 M HCl, 60°C | 24 hr | 91.2 | 7.9 (RRT 0.85) | ND | 8.8 |

| 0.1 M NaOH, RT | 6 hr | 85.4 | 13.1 (RRT 0.85) | ND | 14.6 |

| 3% H₂O₂, RT | 24 hr | 89.9 | ND | 9.2 (RRT 1.15) | 10.1 |

| ICH Light | 7 days | 96.5 | ND | 2.8 (RRT 1.15) | 3.5 |

| 80°C, Solid | 7 days | 99.1 | ND | ND | 0.9 |

| ND: Not Detected; RRT: Relative Retention Time |

Interpreting the Results:

-

Causality: The data in Table 1 strongly suggest that "IMC-X" is most susceptible to hydrolysis, particularly under basic conditions, which produces Degradant 1. The fact that the same degradant (based on RRT) is formed in both acid and base suggests it is likely the hydrolyzed carboxamide product.

-

Mechanism: The compound also shows sensitivity to oxidation, forming a different product, Degradant 2. The appearance of Degradant 2 under photolytic stress suggests that the photodegradation mechanism may involve oxidation.

-

Stability: The compound is highly stable in the solid state under thermal stress.

Visualizing Degradation Pathways

Once degradants are identified (ideally via LC-MS), a degradation pathway map can be constructed.

Caption: Potential degradation pathways for IMC-X.

Conclusion and Best Practices

The stability of imidazole-1-carboxamide derivatives is a multifaceted issue governed by their susceptibility to hydrolysis, oxidation, and photodegradation. A systematic investigation using forced degradation studies is not merely a regulatory requirement but a fundamental scientific exercise that informs the entire drug development lifecycle.

Key Recommendations:

-

Protect from Light: Given the photosensitivity of the imidazole ring, these compounds should always be stored in amber vials or otherwise protected from light.

-

Control pH in Formulations: Due to the high susceptibility to base-catalyzed hydrolysis, aqueous formulations should be buffered in the neutral to slightly acidic range (pH 4-6), pending specific compound data.

-

Use Antioxidants: For liquid formulations, the inclusion of antioxidants may be warranted to prevent oxidative degradation.

-

Select Appropriate Packaging: For solid forms, packaging should protect against light and moisture ingress to ensure long-term stability.

By understanding the inherent chemical liabilities and applying the rigorous experimental and analytical frameworks outlined in this guide, researchers can ensure the development of stable, safe, and effective products based on the imidazole-1-carboxamide scaffold.

References

-

Dobereiner, G. E., Chamberlin, C. A., Schley, N. D., & Crabtree, R. H. (2010). Intramolecular carboxyl group participation in the hydrolysis of an acyl imidazole. Journal of the American Chemical Society. [Link]

-

Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Bairwa, K., & Jana, S. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Natural Products Chemistry & Research. [Link]

-

van Eis, M. J., et al. (2011). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]

-

Qiu, F., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Organic Process Research & Development. [Link]

-

Quintyn, R. S., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

-

Ahmad, F., & Naseem, A. (2019). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances. [Link]

-

Scrivens, G. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]

-

Zhang, G., et al. (2020). Imidazole derivatives: Thermally stable organic luminescence materials. ResearchGate. [Link]

-

Sun, J., et al. (2019). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. ResearchGate. [Link]

-

Xu, B., et al. (2017). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. [Link]

-

Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. AAPS PharmSciTech. [Link]

-

Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. ResearchGate. [Link]

-

De la Cruz, G., et al. (2000). Main reaction pathways for the formation of 1H-imidazole derivatives... ResearchGate. [Link]

-

Kone, M. G.-R., et al. (2023). Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. Science Journal of Chemistry. [Link]

-

Ingerman, E. A., et al. (2023). Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids. ChemRxiv. [Link]

-

Wang, Y., et al. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. [Link]

-

Romero, D. H., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]

-

Sharma, A., et al. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. ResearchGate. [Link]

-

Ota, H., et al. (2015). Imidazole Derivatives with an Intramolecular Hydrogen Bond as Thermal Latent Curing Agents for Thermosetting Resins. ACS Macro Letters. [Link]

-

Thomas, J., et al. (2014). Degradative imidazole oxidation of particle by reactive oxygen species... ResearchGate. [Link]

-

J. H. Smith & J. H. Fendler. (1976). Intramolecular carboxyl group participation in the hydrolysis of an acyl imidazole. Journal of the American Chemical Society. [Link]

-

Wang, J., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

-

Dobson, R. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

-